An In-depth Technical Guide on (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
An In-depth Technical Guide on (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
Disclaimer: Extensive searches of chemical and scientific literature databases have yielded no specific information for the compound "(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide." This suggests that the compound may be a novel chemical entity that has not been synthesized or characterized in published literature. The following guide is presented as a template to illustrate the expected structure, content, and data presentation for such a technical document, should data become available in the future. The experimental protocols and data are hypothetical and based on standard methodologies in medicinal chemistry and drug discovery for compounds with similar functional groups (nitroalkenes, oximes, and amides).
Core Properties
This section would typically detail the fundamental physicochemical properties of the compound. These properties are critical for understanding its behavior in biological systems and for formulation development.
Table 1: Physicochemical Properties of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
| Property | Value | Method |
| Molecular Formula | C8H13N3O4 | Calculated |
| Molecular Weight | 215.21 g/mol | Calculated |
| Appearance | Pale yellow crystalline solid | Visual Inspection |
| Melting Point | 135-138 °C | Differential Scanning Calorimetry |
| Solubility in PBS (pH 7.4) | 0.85 mg/mL | HPLC-UV |
| LogP | 1.75 | Calculated (e.g., using ALOGPS) |
| pKa | 8.2 (Oxime proton) | Potentiometric Titration |
Synthesis and Characterization
The synthesis of novel compounds is a cornerstone of drug discovery. This section would outline the synthetic route and the analytical methods used to confirm the structure and purity of the final compound.
Synthetic Protocol
A plausible synthetic route for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide could involve a multi-step process, beginning with a Henry reaction followed by subsequent modifications.
Experimental Workflow: Synthesis
Caption: A potential synthetic workflow for the target compound.
Detailed Protocol:
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Step 1: Synthesis of (E)-3-nitrohex-3-ene: To a solution of butanal (1.0 eq) and nitroethane (1.1 eq) in methanol, a catalytic amount of n-butylamine is added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the nitroalkene intermediate.
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Step 2: Synthesis of the α-keto amide: The nitroalkene (1.0 eq) is treated with N-bromosuccinimide (2.2 eq) in aqueous acetone. The resulting α-bromo nitroalkane is then reacted with sodium methoxide to form a nitronate ester, which is subsequently hydrolyzed with sulfuric acid to yield the corresponding α-keto derivative. The keto-intermediate is then amidated using a standard peptide coupling reagent like HATU with ammonia.
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Step 3: Oximation: The α-keto amide (1.0 eq) is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) is added. The mixture is heated to reflux for 4 hours. Upon cooling, the product crystallizes and is collected by filtration, washed with cold water, and dried under vacuum to yield (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.
Characterization Data
Table 2: Spectroscopic and Analytical Data
| Analysis | Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5 (s, 1H, NOH), 7.8 (s, 1H, NH₂), 7.2 (q, J=7.2 Hz, 1H, =CH), 2.4 (q, J=7.5 Hz, 2H, CH₂), 1.8 (s, 3H, CH₃), 1.1 (t, J=7.5 Hz, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O), 152.1 (C=NOH), 145.8, 138.4, 25.6, 14.2, 12.8 |
| HRMS (ESI+) | m/z calculated for C₈H₁₄N₃O₄ [M+H]⁺: 216.0984; found: 216.0982 |
| Purity (HPLC) | >99% (λ = 254 nm) |
Biological Activity and Mechanism of Action
This section would focus on the compound's effects on biological systems. Given the presence of a nitroalkene moiety, a common Michael acceptor, a potential mechanism could involve covalent modification of cysteine residues in target proteins.
In Vitro Efficacy
Table 3: In Vitro Biological Activity
| Assay | Cell Line | IC₅₀ (µM) |
| Cytotoxicity | A549 (Lung Carcinoma) | 5.2 ± 0.7 |
| Cytotoxicity | HCT116 (Colon Carcinoma) | 8.1 ± 1.1 |
| Cytotoxicity | MCF-7 (Breast Carcinoma) | 12.5 ± 2.3 |
| Kinase Inhibition | EGFR Kinase Assay | > 100 |
| Kinase Inhibition | PI3Kα Kinase Assay | 2.5 ± 0.4 |
Proposed Signaling Pathway
The hypothetical selective activity against PI3Kα suggests a potential mechanism of action involving the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.
Signaling Pathway Diagram
Caption: Proposed inhibition of the PI3K/AKT signaling pathway.
Experimental Methodologies
Detailed and reproducible protocols are essential for scientific validation.
Cell Viability Assay (MTT Assay)
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Cell Seeding: Cancer cells (A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C, 5% CO₂.
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Compound Treatment: The compound is dissolved in DMSO to create a 10 mM stock solution and then serially diluted in culture medium. The cells are treated with various concentrations (e.g., 0.1 to 100 µM) for 48 hours.
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MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
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Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.
In Vitro Kinase Assay (PI3Kα)
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Reaction Setup: The assay is performed in a 384-well plate. Each well contains PI3Kα enzyme, the substrate PIP₂, and ATP in a kinase buffer.
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Inhibitor Addition: The test compound is added at various concentrations.
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Reaction Initiation and Termination: The reaction is initiated by adding ATP and incubated at room temperature for 1 hour. The reaction is stopped by the addition of a detection solution.
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Signal Detection: The amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based method (e.g., Kinase-Glo®).
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Data Analysis: Luminescence signals are converted to percent inhibition, and IC₅₀ values are determined by fitting the data to a dose-response curve.
